molecular formula C13H16N2 B14399996 3-Ethyl-1,6,8-trimethyl-2,7-naphthyridine CAS No. 88300-63-4

3-Ethyl-1,6,8-trimethyl-2,7-naphthyridine

Cat. No.: B14399996
CAS No.: 88300-63-4
M. Wt: 200.28 g/mol
InChI Key: KBGUDUVFEBVPEB-UHFFFAOYSA-N
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Description

3-Ethyl-1,6,8-trimethyl-2,7-naphthyridine is a nitrogen-containing heterocyclic compound. Naphthyridines, in general, are known for their diverse biological activities and applications in medicinal chemistry. This compound is a derivative of naphthyridine, characterized by its unique structure that includes three methyl groups and one ethyl group attached to the naphthyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1,6,8-trimethyl-2,7-naphthyridine can be achieved through various synthetic routes. One common method involves the condensation of substituted aromatic aldehydes with 2-aminopyridine derivatives, followed by cyclization and functionalization steps. The reaction conditions typically include the use of catalysts such as palladium or copper, and solvents like ethanol or water .

Industrial Production Methods

Industrial production of naphthyridine derivatives often involves multicomponent reactions (MCRs) due to their efficiency in generating complex molecular architectures. These reactions can be carried out under eco-friendly conditions using green chemistry principles. For example, the use of water-soluble catalysts and mild reaction conditions can enhance the yield and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1,6,8-trimethyl-2,7-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include selenium dioxide for oxidation, palladium or copper catalysts for cyclization, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve moderate temperatures and the use of solvents like ethanol, water, or dioxane .

Major Products

The major products formed from these reactions include functionalized naphthyridine derivatives, such as aldehydes, ketones, and substituted naphthyridines. These products can have significant biological and chemical applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives such as 1,5-naphthyridine, 1,6-naphthyridine, and 1,8-naphthyridine . These compounds share the naphthyridine core but differ in the position and type of substituents attached to the ring.

Uniqueness

3-Ethyl-1,6,8-trimethyl-2,7-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of three methyl groups and one ethyl group can influence its solubility, reactivity, and interaction with biological targets .

Properties

CAS No.

88300-63-4

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

3-ethyl-1,6,8-trimethyl-2,7-naphthyridine

InChI

InChI=1S/C13H16N2/c1-5-12-7-11-6-8(2)14-9(3)13(11)10(4)15-12/h6-7H,5H2,1-4H3

InChI Key

KBGUDUVFEBVPEB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C2C(=NC(=CC2=C1)C)C)C

Origin of Product

United States

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